5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No.: 1040637-61-3
Cat. No.: VC11960817
Molecular Formula: C20H15N5O2S
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040637-61-3 |
|---|---|
| Molecular Formula | C20H15N5O2S |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | 5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C20H15N5O2S/c1-13-4-2-5-14(10-13)19-21-18(27-23-19)12-24-7-8-25-16(20(24)26)11-15(22-25)17-6-3-9-28-17/h2-11H,12H2,1H3 |
| Standard InChI Key | LGANWYOICRPMQA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O |
Introduction
The compound 5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule that incorporates multiple functional groups and structural motifs. These include the oxadiazole ring, pyrazolo[1,5-a]pyrazine core, and thiophene substituent. Compounds with such structural features are often investigated for their potential biological and pharmacological activities due to their ability to interact with biological targets through hydrogen bonding, π–π stacking, and other intermolecular interactions.
Structural Features
The molecular structure of this compound can be dissected into three main components:
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Oxadiazole Ring: The 1,2,4-oxadiazole group is a five-membered aromatic heterocycle containing oxygen and nitrogen atoms. It is known for its stability and bioactivity.
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Pyrazolo[1,5-a]pyrazine Core: This bicyclic system is a fused heterocycle composed of pyrazole and pyrazine rings. Such structures often exhibit strong electron-donating or -withdrawing properties.
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Thiophene Substituent: The thiophene ring contributes to the compound's aromaticity and enhances its hydrophobicity.
These structural elements collectively enhance the compound's potential for drug-like properties by improving solubility, stability, and binding affinity to biological targets.
Synthesis
The synthesis of compounds like this typically involves multi-step organic reactions:
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Step 1: Formation of the oxadiazole ring through cyclization of hydrazides with carboxylic acids or their derivatives.
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Step 2: Construction of the pyrazolo[1,5-a]pyrazine core via condensation reactions involving hydrazines and diketones.
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Step 3: Functionalization with thiophene through cross-coupling reactions such as Suzuki or Heck coupling.
These steps require precise control over reaction conditions to ensure high yield and purity.
Potential Applications
Compounds with similar frameworks have been studied for various applications:
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Pharmacological Activity:
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Antimicrobial: Oxadiazole derivatives are known to inhibit bacterial enzymes effectively.
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Anticancer: Pyrazolo[1,5-a]pyrazines have shown potential in targeting cancer cell proliferation.
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Anti-inflammatory: Thiophene-containing molecules often exhibit COX inhibition.
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Material Science:
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Due to their aromaticity and electron-rich nature, such compounds can be used in organic electronics like OLEDs or photovoltaic cells.
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Research Findings
While no specific studies were directly available for this exact compound in the provided search results, related molecules have shown promising properties:
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Oxadiazole Derivatives: Demonstrated π–π stacking interactions that stabilize molecular assemblies .
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Pyrazolo Derivatives: Exhibited antimicrobial activity through interaction with bacterial DNA .
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Thiophene Compounds: Known for their role in enhancing hydrophobic interactions in biological systems .
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